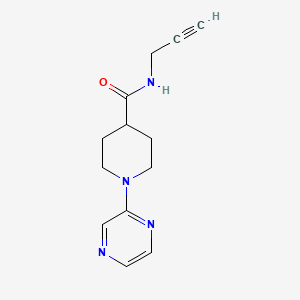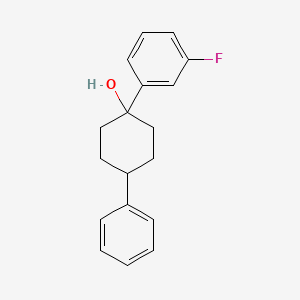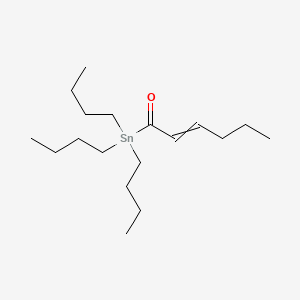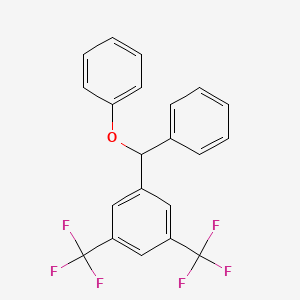![molecular formula C20H26N2O B15167441 4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine CAS No. 876892-82-9](/img/structure/B15167441.png)
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a butan-2-yl group, which is further substituted with a methyl, phenyl, and pyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the butan-2-yl intermediate, which is then reacted with morpholine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines .
Applications De Recherche Scientifique
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Indole derivatives
- Pyrrolidine derivatives
Uniqueness
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
876892-82-9 |
|---|---|
Formule moléculaire |
C20H26N2O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-(3-methyl-1-phenyl-1-pyridin-2-ylbutan-2-yl)morpholine |
InChI |
InChI=1S/C20H26N2O/c1-16(2)20(22-12-14-23-15-13-22)19(17-8-4-3-5-9-17)18-10-6-7-11-21-18/h3-11,16,19-20H,12-15H2,1-2H3 |
Clé InChI |
XBSWXNXFFUYYAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=N2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)




![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
![1-[(Benzyloxy)methyl]-2-nitrobenzene](/img/structure/B15167445.png)

